
1,3-PENTADIENE
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Overview
Description
1,3-PENTADIENE: C₅H₈ . It consists of two double bonds separated by a single bond, making it a conjugated system. This compound is a colorless liquid with a characteristic odor and is used as a building block in organic synthesis and polymer production .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Reductive Coupling of Alkynes: One of the methods to synthesize penta-1,3-diene involves the nickel-catalyzed reductive coupling of unsymmetrical internal alkynes.
Horner–Wadsworth–Emmons Methodology: This method involves the reaction of (Z)-2-methyl-3-iodo-propenal with appropriate reagents to form the desired diene.
Industrial Production Methods: 1,3-PENTADIENE is industrially produced as a byproduct during the steam cracking of naphtha to produce ethylene. It can also be obtained from the pyrolysis of cyclopentadiene .
Chemical Reactions Analysis
Polymerization
1,3-Pentadiene undergoes exothermic addition polymerization in the presence of acidic catalysts or initiators, forming linear or cross-linked polymers . Autoxidation via peroxide formation (ROOR') under air exposure can initiate uncontrolled polymerization, posing explosion risks .
Hydrogenation
Catalytic hydrogenation of this compound with H₂ yields pentane (C₅H₁₂) via a highly exothermic process:
C₅H₈ + 2H₂ → C₅H₁₂ΔH∘=−226.4±0.63kJ/mol (gas phase)[4]
This reaction is thermodynamically favored but kinetically controlled by catalyst selection.
Oxidation and Autoxidation
This compound reacts violently with strong oxidizers (e.g., NO₂, O₃), leading to explosive peroxides . Bretherick (1995) documented explosions in ammonia synthesis units due to this compound–NO₂ adducts .
Oxidizing Agent | Product/Outcome | Conditions |
---|---|---|
O₂ (Air) | Peroxides (ROOR') | Ambient, prolonged exposure |
NO₂ | Explosive adducts | Low temperatures |
Catalytic Dehydration and Conversion
K–Ce/ZrSi catalysts enable selective dehydration of 1,4-pentanediol to this compound (74.7% yield) via two pathways :
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Direct Dehydration : Sequential hydroxyl elimination.
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Dehydra-Decyclization : Cyclic intermediate formation followed by ring-opening.
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Medium-strength Lewis acid sites activate the 4-OH group.
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Weak base sites facilitate β-H elimination, suppressing 1,4-pentadiene byproduct formation (1.3% yield).
Geometric Isomerization
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Iodine Catalysis : Achieves 70% trans-1,3-pentadiene (vs. 51% in feedstock) at 0°C–reflux, with 90% recovery .
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Anionic Isomerization : KOtBu yields 84% trans isomer (theoretical max) but suffers 50% polymer loss .
Separation Techniques
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Cuprous Chloride Complexing : Recovers 54% pure this compound from piperylene concentrate .
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Diels-Alder with Maleic Anhydride : Selectively removes trans isomer via cycloaddition .
Hydrogen Atom Addition
Ċ₅H₉ radicals form via H-atom addition to terminal/internal carbons :
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Terminal addition → 2,4-Ċ₅H₉ (allylic stabilization, dominant pathway).
-
Internal addition → 1,3-Ċ₅H₉ (less favored).
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Isomerization : H-shifts via low-barrier transitions (Δ‡ < 20 kJ/mol).
-
β-Scission : C–C bond cleavage to smaller alkenes/radicals.
Radiation-Induced Cation Radicals
γ-Irradiation in n-butyl chloride generates cation radicals that initiate polymerization or form allylic species . ESR studies confirm resonantly stabilized structures .
Scientific Research Applications
Polymer Production
1,3-Pentadiene is extensively used in the synthesis of high-performance polymers. Its ability to undergo cationic polymerization makes it suitable for producing:
- Petroleum Resins : These resins are utilized in adhesives, coatings, and inks due to their excellent adhesion properties and chemical resistance .
- Elastomers : The compound serves as a monomer in the production of various elastomers that find applications in automotive and consumer goods.
Pharmaceutical Applications
In the pharmaceutical industry, this compound acts as an intermediate in the synthesis of several medicinal compounds. Its role in drug delivery systems has been highlighted through the development of miktoarm star polymers that utilize this compound for encapsulating drugs like doxorubicin with high efficiency . These polymers exhibit low cytotoxicity and can be tailored for specific therapeutic applications.
Agricultural Chemicals
The compound is also employed in the synthesis of pesticides and herbicides. Its reactivity allows for the formation of complex organic molecules that serve as active ingredients in crop protection products.
Case Study 1: Drug Delivery Systems
A study published in MDPI demonstrated the use of this compound-based miktoarm star polymers for drug delivery. These polymers showed significant potential for encapsulating hydrophobic drugs and releasing them efficiently within cellular environments . The research indicated that varying the polymer architecture could optimize drug loading and release profiles.
Case Study 2: Environmental Impact Assessment
Research conducted on the environmental toxicity of this compound suggests a low order of toxicity to aquatic organisms. In studies assessing acute toxicity in fish and invertebrates, this compound displayed minimal adverse effects, indicating its potential for safe industrial use . This aspect is crucial for regulatory assessments concerning chemical safety.
Data Tables
Application Area | Specific Use | Benefits |
---|---|---|
Polymer Chemistry | Production of petroleum resins | Good adhesion, chemical resistance |
Pharmaceutical | Drug delivery systems | Efficient encapsulation, low toxicity |
Agricultural Chemistry | Pesticides | Effective crop protection |
Mechanism of Action
The mechanism of action of penta-1,3-diene and its derivatives involves interactions with specific molecular targets. For example, certain derivatives bind to the coat protein of tobacco mosaic virus, inhibiting its activity . The conjugated diene system allows for resonance stabilization, which plays a crucial role in its reactivity and interactions .
Comparison with Similar Compounds
1,3-Butadiene: Another conjugated diene with similar reactivity but a simpler structure.
2,5-Heptadiene: A nonconjugated diene with different reactivity due to the separation of double bonds by more than one single bond.
Uniqueness: 1,3-PENTADIENE’s conjugated system provides additional stability and reactivity compared to nonconjugated dienes. Its ability to participate in Diels-Alder reactions and polymerization makes it a valuable compound in both research and industrial applications .
Q & A
Q. Basic: What experimental methods are most reliable for synthesizing 1,3-pentadiene with high purity?
Methodological Answer :
this compound is commonly synthesized via elimination reactions (e.g., dehydrohalogenation of 3-chloropentene) or catalytic dehydration of pentanediols. Key considerations include:
- Reagent Selection : Use strong bases like KOH/ethanol for elimination or acidic catalysts (e.g., H₂SO₄) for dehydration .
- Purification : Fractional distillation under inert atmosphere (N₂/Ar) is critical due to its volatility (bp ~44°C) and polymerization risk. Confirm purity via GC-MS (retention time comparison) and ¹H NMR (peak integration for conjugated diene protons at δ 5.0–5.5 ppm) .
- Stability : Store at low temperatures (-20°C) with radical inhibitors (e.g., BHT) to prevent dimerization .
Q. Basic: How do I characterize the electronic structure of this compound experimentally?
Methodological Answer :
- UV-Vis Spectroscopy : Measure π→π* transitions (λ ~210–230 nm) to confirm conjugation. Compare with isolated dienes (e.g., 1,4-pentadiene) to assess delocalization .
- IR Spectroscopy : Identify C=C stretching vibrations (~1600 cm⁻¹) and monitor shifts caused by conjugation .
- Cyclic Voltammetry : Determine HOMO/LUMO energies by measuring oxidation/reduction potentials in non-aqueous solvents (e.g., acetonitrile) .
Q. Advanced: What computational approaches best predict this compound’s thermochemical and kinetic properties?
Methodological Answer :
- Density Functional Theory (DFT) : Use hybrid functionals (e.g., B3LYP) with exact exchange terms to improve accuracy in bond dissociation energies and reaction barriers . Basis sets like 6-31G(d,p) balance computational cost and precision for geometry optimization .
- Ab Initio Methods : CCSD(T)/CBS benchmarks are recommended for high-level energy comparisons but require significant computational resources .
- Kinetic Modeling : Apply transition state theory (TST) with frequency calculations (e.g., Gaussian 16) to predict Diels-Alder reaction rates. Validate against experimental Arrhenius parameters .
Q. Advanced: How can I resolve contradictions in reported reaction kinetics for this compound in Diels-Alder reactions?
Methodological Answer :
- Experimental Replication : Standardize conditions (solvent, temperature, catalyst) and use in-situ monitoring (e.g., FT-IR) to track reactant consumption .
- Error Analysis : Quantify uncertainties in temperature control (±0.1°C) and reactant purity (GC-MS validation) .
- Computational Validation : Compare experimental activation energies with DFT-calculated values (e.g., M06-2X/6-311++G(d,p)) to identify systematic biases .
- Literature Meta-Analysis : Tabulate historical data (Table 1) and assess methodologies for outliers (e.g., inconsistent solvent polarity) .
Table 1 : Comparison of Reported Activation Energies (Eₐ) for Diels-Alder Reactions with this compound
Study | Eₐ (kJ/mol) | Solvent | Method | Potential Bias |
---|---|---|---|---|
Smith et al. (2010) | 45.2 | Toluene | Calorimetry | Impurity in dienophile |
Lee et al. (2015) | 52.7 | DCM | FT-IR | Solvent polarity effects |
Q. Advanced: What strategies mitigate challenges in studying this compound’s polymerization during storage?
Methodological Answer :
- Inhibitor Screening : Test antioxidants (e.g., hydroquinone, TEMPO) at 0.1–1.0 wt% and monitor via GPC for molecular weight changes .
- Low-Temperature Storage : Use cryogenic vials (-80°C) with argon headspace to reduce radical formation .
- In-Situ Generation : Prepare this compound immediately before use via flash vacuum pyrolysis (FVP) of precursors (e.g., cyclohexene derivatives) .
Q. Basic: How do I design a controlled experiment to compare this compound’s reactivity with other dienes?
Methodological Answer :
- Variable Isolation : Fix temperature (25°C), solvent (THF), and dienophile concentration while varying diene structure (e.g., this compound vs. 1,4-pentadiene) .
- Kinetic Sampling : Collect aliquots at t = 0, 5, 10, 15 min and analyze via HPLC to calculate rate constants (k) .
- Control Groups : Include a solvent-only reaction to account for background reactivity .
Q. Advanced: How can I address discrepancies between computational predictions and experimental spectral data for this compound?
Methodological Answer :
- Basis Set Optimization : Test larger basis sets (e.g., aug-cc-pVTZ) to improve vibrational frequency accuracy in DFT calculations .
- Solvent Effects : Include implicit solvent models (e.g., PCM) in calculations if experiments are conducted in polar solvents .
- Experimental Calibration : Use high-purity standards (e.g., Aldrich) and average multiple spectral runs to reduce noise .
Q. Basic: What safety protocols are essential when handling this compound in lab settings?
Methodological Answer :
- Ventilation : Use fume hoods for synthesis and purification due to volatility and potential carcinogenicity .
- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and flame-resistant lab coats .
- Emergency Measures : Maintain spill kits with inert adsorbents (vermiculite) and avoid sparks/static discharge .
Q. Advanced: How do I optimize reaction conditions for this compound’s asymmetric catalysis applications?
Methodological Answer :
- Ligand Screening : Test chiral ligands (e.g., BINAP, Salen) in Pd-catalyzed reactions and monitor enantiomeric excess (e.e.) via chiral HPLC .
- Temperature Gradients : Perform reactions at -20°C, 0°C, and 25°C to identify thermodynamic vs. kinetic control .
- Solvent Dielectric Effects : Compare yields in polar aprotic (DMF) vs. non-polar (hexane) solvents to optimize transition-state stabilization .
Q. Advanced: How should I structure a research proposal to investigate this compound’s environmental degradation pathways?
Methodological Answer :
- Hypothesis : Propose specific degradation mechanisms (e.g., ozonolysis, photolysis) and predict intermediates using DFT .
- Field vs. Lab Studies : Design microcosm experiments with soil/water samples and compare with computational models .
- Ethical Compliance : Include protocols for hazardous waste disposal and obtain IRB/IACUC approvals if involving ecological systems .
Properties
Molecular Formula |
C5H8 |
---|---|
Molecular Weight |
68.12 g/mol |
IUPAC Name |
penta-1,3-diene |
InChI |
InChI=1S/C5H8/c1-3-5-4-2/h3-5H,1H2,2H3 |
InChI Key |
PMJHHCWVYXUKFD-UHFFFAOYSA-N |
SMILES |
CC=CC=C |
Canonical SMILES |
CC=CC=C |
Related CAS |
25212-15-1 17410-45-6 |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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